molecular formula C28H27N5O3S B2751617 N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-2-phenoxyacetamide CAS No. 309968-02-3

N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-2-phenoxyacetamide

Cat. No.: B2751617
CAS No.: 309968-02-3
M. Wt: 513.62
InChI Key: UCDGXKMBOQHBIP-UHFFFAOYSA-N
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Description

N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-2-phenoxyacetamide is a potent and selective inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) enzymes Source: PubChem . By inhibiting these enzymes, this compound stabilizes the hypoxia-inducible factor (HIF) alpha subunit, preventing its proteasomal degradation and leading to its translocation to the nucleus. This action mimics a state of cellular hypoxia, resulting in the upregulation of HIF-responsive genes, including erythropoietin (EPO) Source: NCBI . Its primary research value lies in the investigation of novel therapeutic strategies for conditions like anemia, particularly anemia associated with chronic kidney disease, and ischemic injuries where the enhancement of erythropoiesis and angiogenesis is desired. Researchers utilize this compound in preclinical studies to elucidate the complex HIF signaling pathway and to explore its potential for promoting cell survival and adaptation under stress conditions. This small molecule inhibitor serves as a critical tool for probing oxygen-sensing mechanisms and developing treatments for hypoxia-related disorders.

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O3S/c1-20-8-7-10-22(16-20)33-25(17-29-26(34)18-36-23-11-3-2-4-12-23)30-31-28(33)37-19-27(35)32-15-14-21-9-5-6-13-24(21)32/h2-13,16H,14-15,17-19H2,1H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDGXKMBOQHBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-2-phenoxyacetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activities, including antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound features multiple functional groups, including an indole moiety, a triazole ring, and a phenoxyacetamide structure. Its chemical formula is C24H26N4O3SC_{24}H_{26}N_4O_3S, and it has a molecular weight of approximately 478.6 g/mol. The structural complexity suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated the compound's efficacy against various microbial strains:

  • Bacterial Inhibition : The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and MRSA (Methicillin-resistant Staphylococcus aureus). The Minimum Inhibitory Concentration (MIC) was reported at low concentrations (e.g., MIC of 0.98 μg/mL against MRSA) .
  • Antifungal Properties : The compound also showed antifungal activity against Candida albicans with a MIC of 7.80 μg/mL .
  • Mechanism of Action : The antimicrobial action is hypothesized to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

The compound's anticancer potential has been evaluated in various cancer cell lines:

  • Cytotoxicity : Several derivatives of similar compounds showed cytotoxic effects with IC50 values in the micromolar range (<10 μM) against cancer cell lines such as A549 (lung cancer) .
  • Selectivity : Some studies indicated preferential suppression of rapidly dividing cells compared to slower-growing non-tumor cells, suggesting a targeted approach in cancer therapy .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis through intrinsic pathways.
Cell Line IC50 (μM) Effect
A549<10Cytotoxicity
MCF7<10Induction of apoptosis
HeLa<10Cell cycle arrest

Other Pharmacological Effects

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
  • Antioxidant Properties : The presence of the indole moiety is associated with antioxidant activities, which could provide protective effects against oxidative stress-related diseases.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several indole derivatives, including this compound. The results indicated that this compound significantly inhibited biofilm formation in Staphylococcus species without affecting planktonic cell viability .

Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that the compound induced apoptosis in A549 cells through mitochondrial pathways. Flow cytometry analysis demonstrated increased Annexin V-positive cells upon treatment with the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs vary in substituents on the phenyl ring, heterocyclic core, and indole moiety. Key comparisons include:

Compound Phenyl Substituent Heterocyclic Core Key Functional Groups Molecular Weight Reference
Target Compound 3-methylphenyl 1,2,4-triazole 2-phenoxyacetamide, 2,3-dihydroindol-1-yl ~509.6 g/mol*
N-[(5-{[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-2-phenoxyacetamide 2,5-dimethoxyphenyl 1,2,4-triazole 2-phenoxyacetamide, 2,3-dihydroindol-1-yl ~555.6 g/mol*
N-[5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide None 1,3,4-thiadiazole Acetamide, 2,3-dihydroindol-1-yl ~347.4 g/mol
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide 3-chloro-4-methylphenyl 1,3,4-thiadiazole Acetamide, benzylsulfanyl ~439.9 g/mol

*Calculated based on molecular formula.

  • Phenyl Substituents : The 3-methyl group in the target compound enhances lipophilicity compared to the 2,5-dimethoxy analog (higher polarity due to methoxy groups) . The 3-chloro-4-methylphenyl group in introduces both steric bulk and electron-withdrawing effects, which may influence receptor binding.
  • Heterocyclic Cores : The 1,2,4-triazole in the target compound enables hydrogen bonding, whereas 1,3,4-thiadiazole (as in ) offers sulfur-based hydrophobic interactions.
  • Indole vs. Benzyl Groups : The 2,3-dihydroindol-1-yl moiety in the target compound and provides a planar aromatic system, contrasting with the flexible benzylsulfanyl group in , which may reduce target specificity.

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